molecular formula C14H8ClFO4 B6406341 2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% CAS No. 1261978-66-8

2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95%

Cat. No. B6406341
CAS RN: 1261978-66-8
M. Wt: 294.66 g/mol
InChI Key: OUVUPHHHSFNXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid (2-FPCA) is a small organic molecule with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is an important intermediate in the synthesis of various compounds, and its biological activity has been studied extensively. It has been used as a reagent in organic synthesis and as a ligand in the binding of various molecules. 2-FPCA has also been used as a tool to study the mechanism of action of various drugs, and its biochemical and physiological effects have been studied extensively.

Mechanism of Action

2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, 2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% can reduce the production of prostaglandins, which are important mediators of inflammation. In addition, 2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% has been shown to inhibit the activity of other enzymes involved in the production of leukotrienes, which are also important mediators of inflammation.
Biochemical and Physiological Effects
2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% has been shown to have anti-inflammatory, antipyretic, and analgesic effects. It has also been shown to have anti-cancer and anti-tumor effects. In addition, it has been shown to have anti-microbial and anti-viral effects. Finally, it has been shown to have antioxidant effects, and it has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a wide range of conditions. In addition, it is non-toxic and has low solubility in water, making it ideal for use in aqueous solutions. However, it is not suitable for use in organic solvents, and its solubility in organic solvents is limited.

Future Directions

The potential applications of 2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% are vast, and there are many future directions that could be explored. For example, further research could be conducted to explore its potential as a therapeutic agent in the treatment of various diseases. In addition, further research could be conducted to explore its potential as a tool for the synthesis of various compounds. Finally, further research could be conducted to explore its potential as a tool for the study of the structure and function of various proteins, enzymes, and cell membranes.

Synthesis Methods

2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% is synthesized through a reaction between 5-chloro-2-fluorobenzoic acid and an appropriate Grignard reagent. The Grignard reagent is typically added to a solution of the acid in an inert solvent such as diethyl ether. The reaction is usually carried out at low temperatures and is monitored by thin-layer chromatography. The product is then purified by recrystallization and isolated as a white solid.

Scientific Research Applications

2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% has been studied extensively in the field of pharmacology and biochemistry. It has been used as a tool to study the mechanism of action of various drugs, and its biochemical and physiological effects have been studied extensively. It has also been used as a ligand in the binding of various molecules, and it has been used to study the structure and function of proteins. In addition, it has been used to study the structure and function of enzymes, and it has been used to study the structure and function of cell membranes.

properties

IUPAC Name

3-(2-carboxy-5-chlorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO4/c15-8-2-3-9(14(19)20)10(6-8)11-5-7(13(17)18)1-4-12(11)16/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVUPHHHSFNXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690970
Record name 5-Chloro-6'-fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261978-66-8
Record name 5-Chloro-6'-fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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